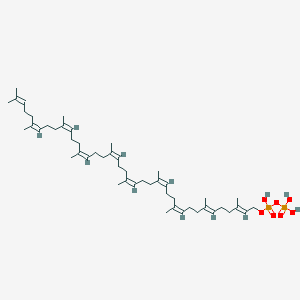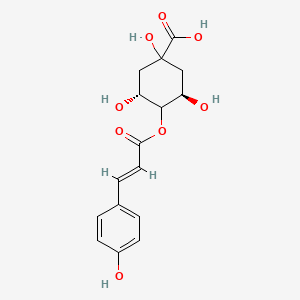
4-Carboxy-2-oxo-3-hexenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid is a tricarboxylic acid and an enone. It is a conjugate acid of a (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate.
Scientific Research Applications
Enzymatic Catalysis and Reaction Mechanisms
4-Carboxy-2-oxo-3-hexenedioate plays a significant role in enzymatic reactions. For instance, the 4-oxalocrotonate tautomerase (4-OT) enzyme catalyzes a reaction involving this compound. In this process, Pro-1 acts as a base, abstracting a proton from 2-oxo-4-hexenedioate, leading to the formation of 2-oxo-3-hexenedioate. This reaction involves no general acid and highlights the enzyme's role in stabilizing the transition state and intermediate through hydrogen bonding and water molecule movement (Cisneros et al., 2003).
In another study, the same enzyme was shown to exhibit unique catalysis properties due to the substrate's carboxylate group. This group contributes to the enzyme's regio- and stereochemical fidelity by anchoring the substrate at the active site and facilitating catalysis (Lian et al., 1998).
Quantum Mechanical/Molecular Mechanical Calculations
Quantum mechanical/molecular mechanical (QM/MM) calculations provide insights into the catalytic mechanism of 4-oxalocrotonate tautomerase when interacting with 4-Carboxy-2-oxo-3-hexenedioate. These studies show that the reaction involves two steps of proton transfer, with the calculated free energy barriers aligning with experimental values, suggesting the importance of considering both the 2-oxo-4-hexenedioate and 2-hydroxymuconate substrates in the enzyme's catalysis mechanism (Cisneros et al., 2006).
Enzyme Evolution and Catalytic Activity
4-Oxalocrotonate tautomerase and its homologue YwhB have been studied for their low-level hydratase activity, which suggests an evolutionary route for the development of new enzymatic activities. This research highlights the critical roles of specific amino acids (Pro-1 and Arg-11) in facilitating the Michael addition of water, offering insights into the evolution of enzymatic functions (Wang et al., 2003).
properties
Molecular Formula |
C7H6O7 |
|---|---|
Molecular Weight |
202.12 g/mol |
IUPAC Name |
(Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H6O7/c8-4(7(13)14)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)(H,13,14)/b3-1- |
InChI Key |
POTZSFVTPSBXLW-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C(=C/C(=O)C(=O)O)/C(=O)O)C(=O)O |
SMILES |
C(C(=CC(=O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C(=CC(=O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



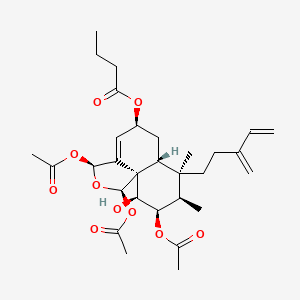
![(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone](/img/structure/B1237162.png)
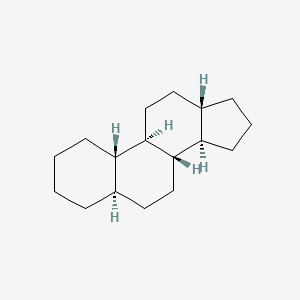
![3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1237165.png)

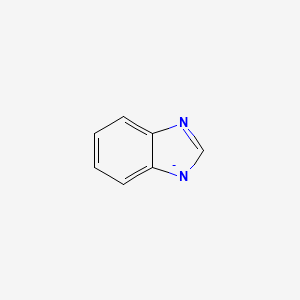
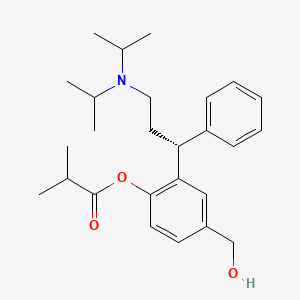
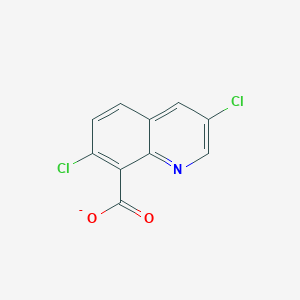
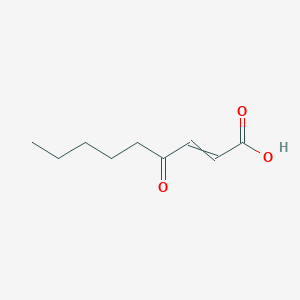
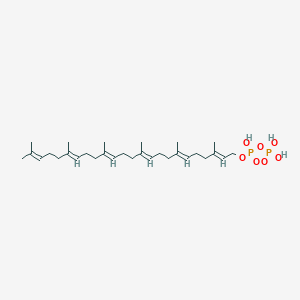
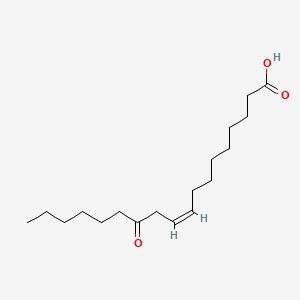
![5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
